molecular formula C20H21NO5 B214706 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214706
M. Wt: 355.4 g/mol
InChI Key: NUGZBAGKZYUTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been shown to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is its use as a fluorescent probe for imaging living cells. 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively bind to DNA and RNA, making it a useful tool for studying the localization and dynamics of nucleic acids in cells. 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been used as a tool for studying the structure and function of proteins, as it can bind to specific amino acid residues and induce conformational changes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the interaction of the compound with nucleic acids and proteins. 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to bind to DNA and RNA with high affinity, and it has been suggested that this binding may interfere with the normal function of these molecules. 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to induce conformational changes in proteins, which may alter their activity and function.
Biochemical and Physiological Effects:
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is also stable and can be stored for long periods of time without degradation. However, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has not been extensively studied in vivo, and its potential toxicity and side effects are not known.

Future Directions

There are several future directions for research on 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of research is the development of new fluorescent probes based on the structure of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. These probes could be used to study a variety of biological processes, including DNA replication, transcription, and translation. Another area of research is the investigation of the potential therapeutic applications of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. Studies could be conducted to determine the efficacy and safety of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one as a treatment for cancer, inflammation, and other diseases. Finally, future research could focus on the development of new methods for synthesizing 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one and related compounds, as well as the optimization of existing synthesis methods to increase yields and purity.

Synthesis Methods

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a series of reactions including reduction, cyclization, and oxidation to yield 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

properties

Product Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C20H21NO5/c1-4-21-15-8-6-5-7-14(15)20(24,19(21)23)12-16(22)13-9-10-17(25-2)18(11-13)26-3/h5-11,24H,4,12H2,1-3H3

InChI Key

NUGZBAGKZYUTEJ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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